molecular formula C24H24N2O5S B2359343 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005301-26-7

3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2359343
CAS No.: 1005301-26-7
M. Wt: 452.53
InChI Key: HYKQPALHDWTJFI-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 3,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, due to its complex structure, is primarily involved in studies related to synthetic chemistry and the development of novel organic compounds with potential biological activity. Its research applications can be broadly categorized into synthesis methods, chemical reactivity, and potential for creating bioactive molecules.

  • Synthetic Pathways and Cyclization Reactions : A foundational aspect of the compound's application involves synthetic pathways that enable the creation of tetrahydroisoquinoline and benzazepine derivatives through cyclization reactions. For instance, the Pummerer-type cyclization has been utilized to synthesize derivatives involving similar structures, highlighting the chemical versatility and reactivity of such compounds. This method employs boron trifluoride diethyl etherate to enhance cyclization, leading to moderate yields of cyclized products (Saitoh et al., 2001).

  • Chemical Reactivity and Modification : The research on these compounds extends to exploring their chemical reactivity, including interactions with various reagents and conditions to yield tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. Such investigations are crucial for understanding the fundamental reactivity principles and for designing compounds with targeted properties (Abdallah et al., 2009).

  • Development of Bioactive Molecules : Beyond synthetic chemistry, there's a focus on developing bioactive molecules, with some derivatives showing potential anticancer properties. The exploration of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety has demonstrated potent cytotoxic activity against various cancer cell lines, indicating a promising avenue for therapeutic applications. Such research underscores the potential of structurally complex compounds like this compound in contributing to the discovery and development of new anticancer agents (Ravichandiran et al., 2019).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-13-18(14-21(16-20)31-2)24(27)25-19-11-10-17-7-6-12-26(23(17)15-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQPALHDWTJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.